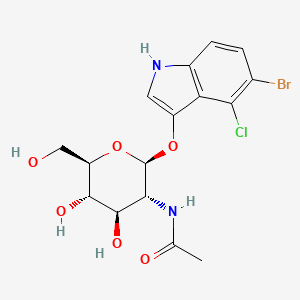

X-GlcNAc

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-XZINFULNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962618 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-82-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-GlcNAcylation: A Core Nutrient Sensing and Signaling Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) that plays a pivotal role in cellular nutrient sensing. By integrating metabolic inputs from glucose, amino acid, fatty acid, and nucleotide pathways, O-GlcNAcylation acts as a sophisticated cellular rheostat, translating nutrient availability into widespread changes in protein function and cellular signaling.[1] This technical guide provides a comprehensive overview of the core mechanisms of O-GlcNAcylation in nutrient sensing, with a focus on its interplay with key signaling networks, quantitative data on its effects, and detailed experimental protocols for its study.

The Hexosamine Biosynthetic Pathway: The Nutrient Sensing Engine

The availability of the substrate for O-GlcNAcylation, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is directly coupled to the nutrient status of the cell through the Hexosamine Biosynthetic Pathway (HBP).[2] Approximately 2-5% of cellular glucose enters the HBP, where it is converted to UDP-GlcNAc in a series of enzymatic steps that also integrate inputs from amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism.[3][4] This positions UDP-GlcNAc as a critical node in cellular metabolism, making its levels a sensitive indicator of the overall nutrient state.[5]

The dynamic cycling of O-GlcNAc is tightly regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety to serine and threonine residues of target proteins, and O-GlcNAcase (OGA), which removes it.[6][7] The activity of OGT is highly responsive to UDP-GlcNAc concentrations, allowing for a direct link between nutrient flux and protein O-GlcNAcylation.[2]

Interplay with Key Signaling Pathways

O-GlcNAcylation exerts its regulatory effects through extensive crosstalk with other major signaling pathways, most notably the insulin and AMPK signaling cascades.

O-GlcNAcylation and Insulin Signaling

Elevated nutrient levels, particularly high glucose, lead to increased flux through the HBP and a subsequent rise in global O-GlcNAcylation.[8] This has a significant impact on insulin signaling, often leading to its attenuation and contributing to insulin resistance.[9]

Under insulin stimulation, a portion of OGT translocates to the plasma membrane, where it can directly modify key components of the insulin signaling pathway.[10] This includes the insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B).[11][12] O-GlcNAcylation of these proteins often occurs at or near phosphorylation sites, leading to a "yin-yang" relationship where O-GlcNAcylation can inhibit activating phosphorylation events.[12] For example, O-GlcNAcylation of Akt at threonine 305 and 312 inhibits its phosphorylation at threonine 308, a critical step for its activation.[3][13]

O-GlcNAcylation and AMPK Signaling

The relationship between O-GlcNAcylation and AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, is complex and often reciprocal.[14] In many contexts, high levels of O-GlcNAcylation are associated with reduced AMPK activity.[15] For instance, increased O-GlcNAcylation can lead to the O-GlcNAcylation of AMPK itself, which has been shown to decrease its activating phosphorylation.[15]

Conversely, AMPK can also regulate O-GlcNAcylation. AMPK can phosphorylate OGT at Threonine 444, which can alter its substrate selectivity and nuclear localization.[16] AMPK activation has also been shown to phosphorylate and inactivate glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP, thereby reducing the overall flux into the pathway and lowering global O-GlcNAcylation levels.[17]

Quantitative Data on O-GlcNAcylation

The dynamic nature of O-GlcNAcylation is reflected in the changes in its stoichiometry on specific proteins in response to varying nutrient conditions.

| Protein | O-GlcNAcylation Site(s) | Condition | Change in O-GlcNAcylation | Functional Consequence | Reference(s) |

| Akt1 | Thr305, Thr312 | High Glucose/PUGNAc Treatment | Increased | Inhibition of activating phosphorylation at Thr308 | [3][13] |

| IRS-1 | Ser1101 (human) | High Glucose/Insulin | Increased | Attenuation of insulin signaling | [12][18] |

| AMPKα2 | Ser344, Thr447, Ser501 | High Glucose | Increased | Attenuation of AMPK activation | [19] |

| PFK1 | Ser529 | Hypoxia/Cancer Cells | Increased | Reduced enzyme activity, shunting glucose to pentose phosphate pathway | [20] |

| PKM2 | Thr405, Thr406 | EGF Stimulation | Increased | Enhanced glycolysis | [20] |

| Tau | Ser400 | Low Glucose (in vivo model) | Decreased | Hyperphosphorylation of Tau | [9][21] |

Experimental Protocols

Studying O-GlcNAcylation requires specialized techniques to detect, quantify, and map this labile modification.

Chemoenzymatic Labeling for Detection and Enrichment

This method provides a highly specific and sensitive way to detect and enrich O-GlcNAcylated proteins.

Principle: A mutant galactosyltransferase, Gal-T1(Y289L), is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz onto O-GlcNAc residues. The incorporated azide serves as a bioorthogonal handle for subsequent ligation to a probe (e.g., biotin or a fluorophore) via click chemistry.[22][23]

Detailed Methodology:

-

Cell Lysis: Lyse cells in a buffer containing 1% SDS and protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAcylation.

-

Enzymatic Labeling:

-

Incubate the protein lysate with Gal-T1(Y289L) and UDP-GalNAz.

-

A typical reaction mixture contains:

-

Protein lysate (1 mg/mL)

-

Gal-T1(Y289L) (1-5 µg)

-

UDP-GalNAz (50-100 µM)

-

Labeling buffer (e.g., 20 mM HEPES, pH 7.9)

-

-

Incubate at 4°C overnight.

-

-

Click Chemistry Reaction (CuAAC):

-

To the labeled lysate, add a cocktail containing:

-

Alkyne-probe (e.g., alkyne-biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-stabilizing ligand)

-

Copper(II) sulfate (CuSO₄)

-

-

Incubate at room temperature for 1-2 hours.

-

-

Downstream Analysis:

-

Detection: Labeled proteins can be visualized by western blot using streptavidin-HRP or by in-gel fluorescence if a fluorescent alkyne probe was used.

-

Enrichment: Biotinylated proteins can be captured on streptavidin-agarose beads for subsequent mass spectrometry analysis.[23]

-

O-GlcNAc Site Mapping by Mass Spectrometry

Identifying the specific serine or threonine residues that are O-GlcNAcylated is crucial for understanding the functional consequences of this modification. Due to the labile nature of the glycosidic bond, specialized mass spectrometry techniques are required.

Principle: This chemical derivatization method replaces the labile O-GlcNAc moiety with a more stable DTT adduct, facilitating site identification by conventional collision-induced dissociation (CID) mass spectrometry.[24]

Detailed Methodology:

-

Protein Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides.

-

Beta-Elimination: Incubate the peptides in a mild alkaline solution (e.g., 50 mM NaOH) to induce the beta-elimination of the O-GlcNAc group, forming a dehydroalanine or dehydroaminobutyric acid residue.

-

Michael Addition: Add DTT to the reaction mixture. The thiol group of DTT will undergo a Michael addition to the double bond of the dehydroamino acid, forming a stable adduct.

-

Enrichment (Optional): The DTT-labeled peptides can be enriched using thiol-reactive chromatography.

-

LC-MS/MS Analysis: Analyze the derivatized peptides by LC-MS/MS using CID fragmentation. The mass of the DTT adduct (+152.0 Da for serine, +166.0 Da for threonine) will indicate the site of former O-GlcNAcylation.

Principle: ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile PTMs like O-GlcNAcylation. This allows for the direct identification of the modified residue.[7][25]

Detailed Methodology:

-

Enrichment: Enrich O-GlcNAcylated peptides from a complex mixture using methods like chemoenzymatic labeling or lectin affinity chromatography.[5]

-

LC-ETD-MS/MS Analysis:

-

Introduce the enriched peptide sample into a mass spectrometer equipped with ETD capabilities.

-

Peptides are ionized by electrospray ionization (ESI).

-

Precursor ions are isolated and subjected to ETD fragmentation.

-

The resulting fragment ions (c- and z-type ions) are analyzed to determine the peptide sequence and the location of the O-GlcNAc modification (mass shift of +203.079 Da).

-

Conclusion

O-GlcNAcylation stands as a central mechanism in the cellular response to nutrient availability. Its intricate connection to the HBP allows it to function as a sensitive and integrative nutrient sensor. The extensive crosstalk between O-GlcNAcylation and key signaling pathways, such as the insulin and AMPK pathways, underscores its profound impact on cellular metabolism and homeostasis. The continued development of advanced proteomic and chemical biology tools will further illuminate the diverse roles of this "sweet" modification in health and disease, paving the way for novel therapeutic strategies targeting metabolic disorders.

References

- 1. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Protein O-GlcNAcylation in Metabolic Modulation of Skeletal Muscle: A Bright but Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-talk between Two Essential Nutrient-sensitive Enzymes: O-GlcNAc TRANSFERASE (OGT) AND AMP-ACTIVATED PROTEIN KINASE (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. O-GlcNAcylation: The Underestimated Emerging Regulators of Skeletal Muscle Physiology [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. Tools for functional dissection of site-specific O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Mapping sites of O-GlcNAc modification using affinity tags for serine and threonine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

O-GlcNAc Signaling Pathways in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked β-N-acetylglucosamine (O-GlcNAc) signaling is a dynamic and ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, with a particularly profound impact on metabolism. This modification, characterized by the attachment of a single N-acetylglucosamine sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, is governed by the concerted action of two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The donor substrate for this modification, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. Consequently, O-GlcNAc signaling functions as a crucial nutrient sensor, translating metabolic status into widespread changes in the proteome and cellular function. Dysregulation of O-GlcNAc cycling has been increasingly implicated in the pathophysiology of numerous metabolic diseases, including diabetes, obesity, and cancer. This technical guide provides a comprehensive overview of the core O-GlcNAc signaling pathways in cellular metabolism, detailed experimental protocols for their investigation, and a summary of key quantitative data.

The Core O-GlcNAc Signaling Pathway

The O-GlcNAc modification is a dynamic process, often referred to as O-GlcNAc cycling, which involves the addition and removal of a single N-acetylglucosamine (GlcNAc) molecule to the hydroxyl group of serine or threonine residues on target proteins. This process is orchestrated by two key enzymes:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for attaching the GlcNAc moiety from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to proteins.

-

O-GlcNAcase (OGA): The single enzyme that removes the GlcNAc modification from proteins.

The availability of UDP-GlcNAc is a critical determinant of the overall level of protein O-GlcNAcylation. UDP-GlcNAc is synthesized through the Hexosamine Biosynthetic Pathway (HBP) , which utilizes 2-5% of cellular glucose. This pathway integrates various metabolic inputs, including glucose (via fructose-6-phosphate), amino acids (via glutamine), fatty acids (via acetyl-CoA), and nucleotides (via UTP), positioning O-GlcNAcylation as a central hub for nutrient sensing.[1]

An increase in flux through the HBP, often due to hyperglycemia or other nutrient-rich conditions, leads to elevated levels of UDP-GlcNAc and a subsequent increase in protein O-GlcNAcylation. This dynamic interplay allows cells to adapt their functions in response to changes in the metabolic environment.

O-GlcNAc Signaling in Glucose Metabolism

O-GlcNAcylation plays a pivotal role in regulating glucose homeostasis through its intricate interplay with key signaling pathways, particularly insulin signaling.

Insulin Signaling

Insulin signaling is a critical pathway for regulating glucose uptake, storage, and utilization. Aberrant O-GlcNAcylation is strongly linked to insulin resistance, a hallmark of type 2 diabetes. Several key components of the insulin signaling cascade are direct targets of OGT, and their O-GlcNAcylation often antagonizes their function.

-

Insulin Receptor Substrate (IRS-1): O-GlcNAcylation of IRS-1 on serine residues can inhibit its tyrosine phosphorylation, which is a crucial step for downstream signal propagation. This attenuation of IRS-1 activity leads to reduced activation of phosphatidylinositol 3-kinase (PI3K).

-

Phosphatidylinositol 3-kinase (PI3K) and Akt: Downstream of PI3K, the serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the insulin signaling pathway. O-GlcNAcylation can directly or indirectly affect Akt activation, leading to decreased translocation of the glucose transporter GLUT4 to the plasma membrane, thereby impairing glucose uptake into muscle and adipose tissue.

-

Glycogen Synthase Kinase 3β (GSK3β): O-GlcNAcylation of GSK3β has been shown to decrease its activity. Since GSK3β is a negative regulator of glycogen synthase, its O-GlcNAc-mediated inhibition can paradoxically promote glycogen synthesis. However, the overall effect of hyper-O-GlcNAcylation in the context of insulin resistance is a net decrease in glucose disposal.

Glycolysis and the Pentose Phosphate Pathway (PPP)

O-GlcNAcylation directly modifies several key enzymes in glycolysis and the pentose phosphate pathway, thereby regulating glucose flux and the production of metabolic intermediates.

-

Phosphofructokinase 1 (PFK1): O-GlcNAcylation of PFK1, a rate-limiting enzyme in glycolysis, has been shown to inhibit its activity. This inhibition can divert glucose-6-phosphate from glycolysis into the pentose phosphate pathway.[2]

-

Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the PPP. O-GlcNAcylation of G6PD has been reported to increase its activity, leading to enhanced production of NADPH and ribose-5-phosphate, which are crucial for antioxidant defense and nucleotide biosynthesis, respectively.[3] This redirection of glucose flux is particularly important in cancer cells to support their high proliferative rate and combat oxidative stress.[3]

O-GlcNAc Signaling in Lipid Metabolism

O-GlcNAcylation is emerging as a significant regulator of lipid metabolism, particularly in the context of de novo lipogenesis.

-

Fatty Acid Synthase (FASN): FASN is a key enzyme responsible for the synthesis of fatty acids. Studies have shown that increased O-GlcNAcylation can enhance the stability of FASN by inhibiting its ubiquitination and subsequent degradation.[4] This leads to an accumulation of FASN and an increase in fatty acid synthesis.

-

Transcriptional Regulation: O-GlcNAcylation also influences the activity of key transcription factors that regulate the expression of lipogenic genes. These include Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). O-GlcNAcylation can modulate their activity and nuclear localization, thereby promoting the transcription of genes involved in fatty acid and triglyceride synthesis.

O-GlcNAc Signaling in Protein Synthesis

Protein synthesis is a fundamental cellular process that is tightly regulated by nutrient availability. O-GlcNAcylation has been shown to directly modify core components of the translation machinery, thereby influencing the rate of protein synthesis.

-

Eukaryotic Initiation Factor 2 (eIF2): O-GlcNAcylation of the alpha subunit of eIF2 (eIF2α) can prevent its inhibitory phosphorylation, thereby promoting global protein synthesis.

-

Ribosomal Proteins: Several ribosomal proteins are also targets of O-GlcNAcylation, which can modulate ribosome biogenesis and function.

Quantitative Data on O-GlcNAc Signaling

The following tables summarize key quantitative data related to the enzymes of O-GlcNAc cycling and the functional consequences of O-GlcNAcylation on metabolic enzymes.

Table 1: Kinetic Parameters of O-GlcNAc Cycling Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |

| Human OGT | UDP-GlcNAc (with Nup62 peptide) | 1-20 | - | [5] |

| Human OGT | Nup62 peptide (saturating UDP-GlcNAc) | 2.9 | - | [1] |

| Human OGA | O-GlcNAc-modified proteins | Relatively invariant | - | [5] |

Table 2: Functional Effects of O-GlcNAcylation on Metabolic Enzymes

| Protein | O-GlcNAcylation Site(s) | Effect on Activity | Quantitative Change | Source |

| PFK1 | Ser529 | Inhibition | Decreased glycolytic flux | [2] |

| G6PD | Multiple | Activation | ~2.1-fold increase in PPP flux | [3] |

| FASN | Ser1483 | Increased stability (inhibition of ubiquitination) | Increased protein levels and lipogenesis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study O-GlcNAc signaling.

Detection and Quantification of O-GlcNAcylation

6.1.1. Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This method utilizes an engineered galactosyltransferase (GalT Y289L) to transfer an azide-modified galactose (GalNAz) to O-GlcNAc residues. The azide handle can then be "clicked" to a variety of reporter tags for detection and enrichment.

Materials:

-

Cell or tissue lysate

-

Recombinant GalT(Y289L)

-

UDP-GalNAz

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.9, 25 mM MgCl₂, 10 mM MnCl₂)

-

Alkyne-biotin or alkyne-fluorophore for click chemistry

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

-

Streptavidin beads (for enrichment)

Protocol:

-

Labeling Reaction:

-

Incubate 50-100 µg of protein lysate with 1-2 µg of GalT(Y289L) and 1 mM UDP-GalNAz in reaction buffer.

-

Incubate at 4°C overnight or at 37°C for 1-2 hours.

-

-

Click Chemistry:

-

To the labeling reaction, add the alkyne-reporter tag, copper(I) catalyst, and a copper chelator (e.g., BTTAA).

-

Incubate at room temperature for 1-2 hours.

-

-

Detection/Enrichment:

-

For detection by Western blot, the protein sample can be directly resolved by SDS-PAGE and probed with streptavidin-HRP or visualized if a fluorescent tag was used.

-

For enrichment for mass spectrometry, incubate the clicked lysate with streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins.

-

6.1.2. Mass Spectrometry-Based Site Mapping of O-GlcNAcylation

Mass spectrometry (MS) is the gold standard for identifying specific sites of O-GlcNAcylation.

Materials:

-

Enriched O-GlcNAcylated proteins or peptides (from chemoenzymatic labeling or other methods)

-

Trypsin or other proteases

-

LC-MS/MS system equipped with Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) capabilities.

Protocol:

-

Proteolytic Digestion:

-

Elute the enriched O-GlcNAcylated proteins from the streptavidin beads.

-

Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

Utilize ETD for fragmentation, as it preserves the labile O-GlcNAc modification on the peptide backbone, allowing for precise site localization. HCD can also be used, but may result in the loss of the modification.

-

-

Data Analysis:

-

Use specialized software (e.g., Byonic, Mascot) to search the MS/MS data against a protein database, specifying O-GlcNAcylation as a variable modification.

-

In Vitro OGT and OGA Activity Assays

6.2.1. OGT Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled GlcNAc from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc onto a substrate protein.[6]

Materials:

-

Recombinant OGT

-

Substrate protein (e.g., a known OGT substrate like Nup62)

-

UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc

-

OGT reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup:

-

In a microfuge tube, combine recombinant OGT, the substrate protein, and OGT reaction buffer.

-

Initiate the reaction by adding UDP-[³H]GlcNAc.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

-

Quantification:

-

Excise the protein band corresponding to the substrate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

6.2.2. OGA Activity Assay (Fluorogenic)

This assay uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by OGA.

Materials:

-

Recombinant OGA

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

OGA reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.4, 100 mM NaCl, 2 mM DTT)

-

Fluorescence plate reader

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add recombinant OGA to the OGA reaction buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of fluorescence increase is proportional to the OGA activity.

-

Conclusion

O-GlcNAc signaling is a fundamental regulatory mechanism that is intricately woven into the fabric of cellular metabolism. Its role as a nutrient sensor allows cells to dynamically adapt to their metabolic environment by modulating the function of a vast number of proteins. The dysregulation of this pathway is a common feature in many metabolic diseases, making the enzymes of O-GlcNAc cycling, OGT and OGA, attractive therapeutic targets. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of O-GlcNAc signaling and its implications for human health and disease. Continued research in this area holds great promise for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein substrates engage the lumen of O-GlcNAc transferase’s tetratricopeptide repeat domain in different ways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation of G6PD promotes the pentose phosphate pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of O-GlcNAcylation regulating liver lipid synthesis in mice through FASN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]

O-GlcNAc Cycling Enzymes OGT and OGA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dynamic and reversible post-translational modification of intracellular proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety at serine and threonine residues is a critical regulatory mechanism in numerous cellular processes. This process, known as O-GlcNAcylation, is governed by the intricate interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of O-GlcNAc cycling has been implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases, making OGT and OGA compelling targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core aspects of OGT and OGA, including their structure, function, and regulation, along with detailed experimental protocols and quantitative data to facilitate further research and drug development in this burgeoning field.

The O-GlcNAc Cycling Machinery: OGT and OGA

O-GlcNAc Transferase (OGT)

O-GlcNAc transferase (OGT) is the sole enzyme responsible for catalyzing the transfer of GlcNAc from the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to the hydroxyl groups of serine and threonine residues on target proteins.[6][7] This essential enzyme acts as a nutrient sensor, linking cellular metabolic status, particularly glucose availability through the hexosamine biosynthetic pathway (HBP), to the regulation of a vast array of cellular signaling pathways.[8]

Structure: Human OGT is a multi-domain protein. Its N-terminus contains a series of tetratricopeptide repeats (TPRs), which are involved in substrate recognition and protein-protein interactions.[9] The C-terminal catalytic region is composed of two lobes with a GT-B fold, characteristic of many glycosyltransferases.[6] An unusual intervening domain is situated between the two catalytic lobes.[8]

Function and Regulation: OGT modifies a plethora of nuclear, cytoplasmic, and mitochondrial proteins, including transcription factors, kinases, phosphatases, and histones.[8][9] The substrate specificity of OGT is not determined by a strict consensus sequence but rather by a combination of factors, including the TPR-mediated interactions and the local conformation of the substrate protein.[10] OGT activity is regulated by various factors, including the cellular concentration of its substrate UDP-GlcNAc, post-translational modifications such as phosphorylation, and its subcellular localization.[11][12]

O-GlcNAcase (OGA)

O-GlcNAcase (OGA), also known as MGEA5, is the enzyme responsible for the removal of O-GlcNAc from proteins through hydrolysis.[13] This activity ensures the dynamic and reversible nature of O-GlcNAcylation, allowing for rapid cellular responses to various stimuli.

Structure: Human OGA is a large enzyme with a distinct domain architecture. The N-terminal domain possesses the catalytic activity and belongs to the glycoside hydrolase family 84 (GH84).[14][15] A central "stalk" domain connects the catalytic domain to a C-terminal domain with homology to histone acetyltransferases (HATs), although it lacks HAT activity.[14] OGA functions as a homodimer, a conformation crucial for its activity and substrate recognition.[14]

Function and Regulation: OGA removes O-GlcNAc from a wide range of proteins, playing a crucial role in maintaining the balance of O-GlcNAcylation.[16] The regulation of OGA activity is less understood than that of OGT, but it is known to be subject to feedback regulation in response to changes in cellular O-GlcNAc levels.[1]

Quantitative Data on OGT and OGA

A thorough understanding of the enzymatic properties of OGT and OGA is essential for designing inhibitors and interpreting experimental results. The following tables summarize key quantitative data for these enzymes.

Kinetic Parameters of OGT and OGA

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme-substrate interactions and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Human OGT | UDP-GlcNAc (with Nup62 peptide) | ~1-20 | - | [17] |

| Human OGT | Nup62 peptide | ~5 | - | [3] |

| Human OGT | Y851A mutant | - | 70% of WT | [13] |

| Human OGT | T931A mutant | - | 20% of WT | [13] |

| Human OGT | Q849N mutant | - | 5% of WT | [13] |

| Human OGA | 4-MUGlcNAc | 10-1200 (concentration range) | - | [18] |

| Human OGA | O-GlcNAc-modified proteins | Invariant kcat/Km | - | [17] |

Note: Kinetic parameters can vary significantly depending on the specific substrate and experimental conditions.

Inhibitors of OGT and OGA

Small molecule inhibitors of OGT and OGA are invaluable tools for studying O-GlcNAc signaling and hold therapeutic potential.

| Enzyme | Inhibitor | IC50 | Ki | Source |

| OGT | OSMI-1 | 2.7 µM | - | [19] |

| OGT | OGT-IN-1 | 10-27 µM | - | [19] |

| OGT | L01 | 22 µM | - | [20] |

| OGT | Novel Uridine Mimetic | 7 µM | - | [7] |

| OGA | Thiamet-G | - | - | [21] |

| OGA | Ceperognastat (LY3372689) | 124 nM (initial lead) | - | [22] |

| OGA | ASN90 | 10.2 nM | - | [9] |

| OGA | MK-8719 | - | - | [21] |

IC50 and Ki values are dependent on assay conditions and substrate concentrations.

Signaling Pathways Regulated by O-GlcNAc Cycling

O-GlcNAcylation plays a pivotal role in modulating key signaling pathways, often through crosstalk with phosphorylation.

Insulin Signaling

O-GlcNAcylation acts as a negative feedback regulator of insulin signaling. Under hyperglycemic conditions, increased flux through the HBP leads to elevated O-GlcNAcylation of several components of the insulin signaling cascade, including the insulin receptor substrate (IRS-1), PI3K, and Akt.[23][24][25] This increased modification can impair their phosphorylation and downstream signaling, contributing to insulin resistance.[15]

Caption: O-GlcNAcylation in Insulin Signaling.

NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation and immunity. O-GlcNAcylation of NF-κB subunits, particularly p65/RelA, and upstream kinases like IKKβ, modulates NF-κB activity.[11][26][27] O-GlcNAcylation can enhance the transcriptional activity of NF-κB by affecting its nuclear translocation and interaction with co-activators.[2]

Caption: O-GlcNAcylation in NF-κB Signaling.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to advancing our understanding of O-GlcNAc cycling.

OGT Activity Assay (UDP-Glo™ Assay)

This bioluminescent assay measures the amount of UDP produced during the OGT-catalyzed reaction, which is directly proportional to OGT activity.[19][20][28][29]

Workflow:

Caption: UDP-Glo™ OGT Activity Assay Workflow.

Methodology:

-

Prepare OGT Reaction Mixture: In a 96-well plate, combine the OGT enzyme, a suitable peptide or protein substrate (e.g., a synthetic peptide derived from a known OGT substrate), and UDP-GlcNAc in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Add UDP Detection Reagent: Add an equal volume of UDP-Glo™ Detection Reagent to each well.[19] This reagent contains an enzyme that converts the UDP product to ATP.

-

Luminescence Reaction: The newly synthesized ATP is then used by a luciferase to generate a light signal.

-

Measure Luminescence: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of UDP produced and thus to the OGT activity.

-

Standard Curve: A UDP standard curve should be generated to quantify the amount of UDP produced in the enzymatic reaction.[19]

OGA Activity Assay (Fluorogenic Substrate)

This assay utilizes a synthetic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUGlcNAc), which becomes fluorescent upon cleavage by OGA.

Methodology:

-

Prepare OGA Reaction Mixture: In a 96-well plate, combine the OGA enzyme with varying concentrations of the fluorogenic substrate 4-MUGlcNAc in an OGA assay buffer (e.g., 50 mM NaH2PO4, pH 6.5, 100 mM NaCl).[18]

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10 minutes).[18]

-

Quench Reaction: Stop the reaction by adding a high pH buffer, such as 200 mM glycine-NaOH, pH 10.75.[18]

-

Measure Fluorescence: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: The rate of the reaction can be determined from the increase in fluorescence over time. Kinetic parameters can be calculated by plotting the reaction rates against substrate concentrations.

Chemoenzymatic Labeling for O-GlcNAc Proteomics

This method allows for the specific labeling and enrichment of O-GlcNAcylated proteins from complex cellular lysates for subsequent identification by mass spectrometry.[1][21]

Workflow:

Caption: Chemoenzymatic Labeling Workflow.

Methodology:

-

Cell Lysis: Prepare cell lysates under conditions that preserve protein O-GlcNAcylation.

-

Enzymatic Labeling: Treat the lysate with a mutant galactosyltransferase (GalT(Y289L)) and UDP-GalNAz (an azide-modified galactose analog). The GalT enzyme specifically transfers the GalNAz moiety to terminal O-GlcNAc residues on proteins.[12]

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-alkyne probe to the azide-labeled glycoproteins.

-

Enrichment: Use streptavidin-conjugated beads to capture the biotinylated O-GlcNAcylated proteins.

-

On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, and then perform an on-bead tryptic digestion to release the O-GlcNAcylated peptides.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the O-GlcNAcylated proteins and map the sites of modification.[30]

Conclusion

The O-GlcNAc cycling enzymes, OGT and OGA, are central regulators of a vast array of cellular processes, acting as a crucial link between metabolism and cellular signaling. Their involvement in numerous diseases underscores their importance as therapeutic targets. The technical information and detailed protocols provided in this guide are intended to empower researchers to further unravel the complexities of O-GlcNAc signaling and to accelerate the development of novel therapeutic strategies targeting this dynamic post-translational modification. Continued innovation in analytical techniques and the development of more specific and potent inhibitors will undoubtedly shed further light on the multifaceted roles of OGT and OGA in health and disease.

References

- 1. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 2. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel Glycoproteomics Workflow Reveals Dynamic O-GlcNAcylation of COPγ1 as a Candidate Regulator of Protein Trafficking [frontiersin.org]

- 17. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 19. worldwide.promega.com [worldwide.promega.com]

- 20. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and clinical translation of ceperognastat, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]

- 24. royalsocietypublishing.org [royalsocietypublishing.org]

- 25. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 30. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

O-GlcNAcylation in Gene Expression: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Functions of O-GlcNAcylation in Gene Expression for Researchers, Scientists, and Drug Development Professionals.

The post-translational modification of nuclear and cytoplasmic proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous process that plays a pivotal role in regulating gene expression. This technical guide provides a comprehensive overview of the mechanisms by which O-GlcNAcylation influences transcription, chromatin structure, and the function of key regulatory proteins. It is designed to serve as a resource for researchers and professionals in the fields of molecular biology, epigenetics, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this critical cellular process.

Core Mechanisms of O-GlcNAcylation in Transcriptional Regulation

O-GlcNAcylation is a nutrient-sensitive modification, intricately linking cellular metabolism to the control of gene expression. The addition and removal of O-GlcNAc are catalyzed by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. This dynamic cycling allows for rapid and reversible control over the function of a vast array of proteins involved in transcription.

O-GlcNAcylation impacts gene expression through several key mechanisms:

-

Modulation of Transcription Factor Activity: A significant portion of O-GlcNAcylated proteins are transcription factors.[1] O-GlcNAcylation can alter their activity, DNA binding affinity, subcellular localization, and stability.[1][2] For instance, O-GlcNAcylation of the transcription factor Sp1 can either activate or repress transcription depending on the promoter context.[3]

-

Chromatin Remodeling: O-GlcNAcylation is emerging as a crucial player in epigenetics. OGT can directly modify histones, influencing chromatin structure and accessibility.[4] Furthermore, OGT interacts with and regulates the activity of several chromatin-modifying enzymes, including histone methyltransferases and demethylases, thereby participating in the intricate "histone code".[4][5]

-

Regulation of RNA Polymerase II (Pol II): The C-terminal domain (CTD) of RNA Pol II is a key target of O-GlcNAcylation.[1][6][7][8][9] This modification is critical for the assembly of the pre-initiation complex (PIC) and the transition from transcription initiation to elongation.[1][6][9] A cycle of O-GlcNAcylation and de-O-GlcNAcylation on the Pol II CTD at gene promoters appears to be essential for transcriptional activation.[1][9]

-

Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay between these two major post-translational modifications.[3][10] This "yin-yang" relationship can either be competitive, where one modification blocks the other, or synergistic, creating a complex regulatory code that fine-tunes protein function and signaling pathways.[3]

Quantitative Data on O-GlcNAcylation in Gene Expression

The following tables summarize key quantitative data related to the impact of O-GlcNAcylation on transcription factors and the kinetics of the enzymes involved.

| Transcription Factor | O-GlcNAcylation Stoichiometry | Effect on Transcriptional Activity | Target Gene(s) | Reference(s) |

| Sp1 | 100% glycosylated at multiple sites | Promoter-dependent activation or repression | Various housekeeping and regulated genes | [11] |

| CREB | 33.0% (mono-glycosylated) | Repression | Not specified | [11] |

| MeCP2 | 15.3% (mono-glycosylated) | Not specified | Not specified | [11] |

| FoxO1 | Not specified | 2-fold increase | Igfbp1 | [12] |

| ER-β | Not specified | Decreased activation | ER-responsive element-driven reporter | [2] |

| NF-κB (p65) | Not specified | Activation (nuclear translocation) | VCAM-1, TNFα, IL-6 | [2] |

| Enzyme | Substrate | Km | kcat | Reference(s) |

| OGT | OGA (protein) | Not specified | Significant decrease with N186A, N424A, and N458A mutants | [13] |

| OGA | General | Largely unaltered by different substrates | Not specified | [14] |

Signaling Pathways and Regulatory Networks

O-GlcNAcylation is integrated into various signaling pathways that converge on the regulation of gene expression.

Caption: O-GlcNAcylation as a central regulator of gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study O-GlcNAcylation.

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This protocol allows for the specific labeling of O-GlcNAcylated proteins for detection and enrichment.[15]

Materials:

-

Cell or tissue lysate

-

Mutant β-1,4-galactosyltransferase (Y289L GalT)

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Click-iT® Protein Analysis Detection Kit (or similar, with alkyne-biotin or alkyne-fluorophore)

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.9, 100 mM MnCl2)

-

PNGase F (if analyzing transmembrane proteins)

Procedure:

-

Prepare the protein sample from cell or tissue lysate. For transmembrane proteins, it is crucial to remove N-glycans using PNGase F to avoid labeling of terminal GlcNAc residues on these glycans.

-

Set up the labeling reaction by combining the protein sample, Y289L GalT, and UDP-GalNAz in the reaction buffer. A negative control reaction without Y289L GalT should always be included.

-

Incubate the reaction at 4°C for 16 hours.

-

Proceed with the click reaction to attach an alkyne-containing probe (e.g., biotin for enrichment or a fluorophore for detection) to the azide group on the labeled proteins, following the manufacturer's instructions.

-

The labeled proteins can now be visualized by in-gel fluorescence or Western blotting (using streptavidin-HRP for biotinylated proteins) or enriched using streptavidin-agarose beads.

Caption: Workflow for chemoenzymatic labeling of O-GlcNAcylated proteins.

O-GlcNAc Immunoprecipitation (IP) followed by Mass Spectrometry

This protocol describes the enrichment of O-GlcNAcylated proteins or peptides for identification by mass spectrometry.

Materials:

-

Cell or tissue lysate containing OGA inhibitors (e.g., PUGNAc or Thiamet-G)

-

O-GlcNAc-specific antibody (e.g., CTD110.6 or RL2)

-

Protein A/G agarose beads

-

Wash buffers (e.g., Tris-buffered saline with detergents)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Trypsin (for proteomics)

Procedure:

-

Lyse cells or tissues in a buffer containing protease and OGA inhibitors.

-

Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an O-GlcNAc-specific antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elute the O-GlcNAcylated proteins from the beads using an appropriate elution buffer.

-

For protein identification, the eluate can be run on an SDS-PAGE gel, the bands excised, and subjected to in-gel tryptic digestion.

-

The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

O-GlcNAc Site Mapping using Electron Transfer Dissociation (ETD) Mass Spectrometry

ETD is a fragmentation technique that is particularly well-suited for identifying the exact sites of labile post-translational modifications like O-GlcNAcylation.[16][17][18][19][20]

Sample Preparation:

-

Enrich O-GlcNAcylated proteins or peptides using either chemoenzymatic labeling followed by affinity purification or O-GlcNAc immunoprecipitation as described above.

-

Perform in-solution or in-gel tryptic digestion of the enriched proteins.

-

Desalt the resulting peptides using a C18 column.

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using a mass spectrometer equipped with ETD capabilities (e.g., an Orbitrap ETD).

-

Set up a data-dependent acquisition method where precursor ions are subjected to both collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) and ETD.

-

CID/HCD will generate a characteristic oxonium ion for GlcNAc (m/z 204.087), confirming the presence of the modification on the peptide.

-

ETD will fragment the peptide backbone while preserving the labile O-GlcNAc modification, allowing for the precise localization of the modification site based on the masses of the resulting c- and z-type fragment ions.

-

-

Analyze the resulting spectra using appropriate software to identify the peptide sequence and pinpoint the O-GlcNAcylated serine or threonine residue.

Caption: Workflow for O-GlcNAc site mapping using ETD mass spectrometry.

Conclusion

O-GlcNAcylation is a fundamental regulatory mechanism that integrates cellular metabolism with the intricate machinery of gene expression. Its dynamic nature and extensive crosstalk with other post-translational modifications position it as a critical node in cellular signaling networks. A deeper understanding of the roles of O-GlcNAcylation in both normal physiology and disease states, such as cancer and neurodegenerative disorders, holds significant promise for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the sweet science of O-GlcNAcylation and its profound impact on gene regulation.

References

- 1. Evidence of the Involvement of O-GlcNAc-modified Human RNA Polymerase II CTD in Transcription in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation, an Epigenetic Mark. Focus on the Histone Code, TET Family Proteins, and Polycomb Group Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of O-GlcNAcylation in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of O-GlcNAcylation in RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of O-GlcNAcylation in RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function of O-GlcNAc-modified Human RNA Polymerase II in Transcription - Brian Lewis [grantome.com]

- 9. researchgate.net [researchgate.net]

- 10. OBM Genetics | Histone O-GlcNAcylation and Potential Biological Functions [lidsen.com]

- 11. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elucidating the Protein Substrate Recognition of O-GlcNAc Transferase (OGT) Toward O-GlcNAcase (OGA) Using a GlcNAc Electrophilic Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electron transfer dissociation (ETD): The mass spectrometric breakthrough essential for O-GlcNAc protein site assignments – A study of the O-GlcNAcylated protein Host Cell Factor C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

O-GlcNAc crosstalk with phosphorylation in cell signaling

An In-depth Technical Guide to O-GlcNAc and Phosphorylation Crosstalk in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-translational modifications (PTMs) are critical for the dynamic regulation of protein function, enabling cells to respond swiftly to environmental cues. Among the most abundant and important of these are phosphorylation and O-linked β-N-acetylglucosamine (O-GlcNAc) modification. Both occur on serine and threonine residues, creating a complex and extensive interplay that acts as a central mechanism for integrating cellular signaling, metabolism, and gene expression. O-GlcNAcylation, being highly sensitive to nutrient availability through the hexosamine biosynthetic pathway (HBP), often acts as a nutrient sensor that modulates phosphorylation-driven signaling cascades.[1][2] This guide provides a technical overview of the core mechanisms of this crosstalk, its role in key signaling pathways, quantitative insights into its effects, and detailed experimental protocols for its investigation.

The Core Machinery of O-GlcNAc and Phosphorylation

Cellular proteins are dynamically modified by a tightly regulated enzymatic machinery that adds or removes O-GlcNAc and phosphate moieties.

-

O-GlcNAc Cycling: This process is governed by just two highly conserved enzymes.[3]

-

Phosphorylation Cycling: In contrast to the simplicity of O-GlcNAc cycling, phosphorylation is managed by a vast and diverse set of enzymes.

-

Kinases: Hundreds of kinases exist, each typically recognizing specific substrate motifs to catalyze the transfer of a phosphate group from ATP.

-

Phosphatases: A large family of phosphatases removes these phosphate groups, providing reverse control.

-

The balance of these enzymatic activities dictates the modification state of a protein, thereby controlling its function.

Mechanisms of Crosstalk

The interplay between O-GlcNAcylation and phosphorylation is multifaceted, extending from direct competition at a single amino acid to complex network-level regulation.

-

Direct Competition ("Yin-Yang"): The most intimate form of crosstalk occurs when O-GlcNAc and phosphate compete for the exact same serine or threonine residue.[1][4] The presence of one modification sterically blocks the addition of the other. A classic example is the c-Myc oncoprotein, where Threonine-58 is O-GlcNAcylated in quiescent cells, stabilizing the protein.[1] Upon growth stimulation, the O-GlcNAc is removed and replaced by phosphate, which signals for c-Myc's ubiquitination and degradation.[1][4]

-

Proximal Site Competition: Modification at one residue can sterically hinder the addition of the alternative modification at a nearby site. For instance, in vitro studies on the C-terminal domain (CTD) of RNA Polymerase II showed that the presence of even a single O-GlcNAc moiety on a peptide of 70 amino acids could prevent its phosphorylation by CTD kinases, despite numerous available sites.[4]

-

Regulation of Enzymatic Machinery: The enzymes governing one modification are often substrates for the other. OGT itself is activated by phosphorylation via kinases like CaMKIV and the insulin receptor.[1] Conversely, many kinases and phosphatases are O-GlcNAcylated, which can alter their activity, stability, or substrate specificity.[1][5][6] For example, OGT is often found in complexes with protein phosphatase 1 (PP1), suggesting a coordinated mechanism to remove a phosphate and add an O-GlcNAc in a single step.[5]

-

Altered Substrate Conformation: The addition of either a bulky O-GlcNAc group or a negatively charged phosphate group can induce conformational changes in a protein, allosterically affecting the efficiency of subsequent modification events at distant sites.

Below is a diagram illustrating the primary modes of crosstalk.

References

- 1. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The O-GlcNAc modification on kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Glycobiology and Neurodegeneration: A Technical Guide to O-GlcNAcylation

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of nuclear and cytoplasmic proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is emerging as a critical regulator of cellular function and a key player in the pathogenesis of neurodegenerative diseases. Governed by the nutrient-sensitive Hexosamine Biosynthetic Pathway (HBP), O-GlcNAcylation is a dynamic process that integrates metabolic status with cellular signaling, directly impacting protein stability, localization, and function. Dysregulation of this modification has been increasingly implicated in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). This technical guide provides an in-depth exploration of the biochemical link between O-GlcNAc and these disorders, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

The Core of O-GlcNAc Cycling: A Nutrient-Sensing Pathway

O-GlcNAcylation is a reversible and dynamic post-translational modification analogous to phosphorylation.[1] It involves the attachment of a single N-acetylglucosamine sugar moiety to serine or threonine residues of target proteins. This process is regulated by just two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3]

The substrate for OGT, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the final product of the Hexosamine Biosynthetic Pathway (HBP). The HBP utilizes glucose, integrating inputs from nucleotide, amino acid, and fatty acid metabolism, thus making O-GlcNAcylation a critical sensor of the cell's nutrient status.[2][4] In the brain, where glucose is the primary energy source, this link is particularly crucial.[4] A significant aspect of O-GlcNAc's function is its interplay with phosphorylation; the two modifications can compete for the same or adjacent serine/threonine sites, creating a reciprocal relationship that can profoundly alter protein function and signaling cascades.[5]

References

- 1. O-GlcNAc cycling: Implications for Neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Detecting O-GlcNAc Modified Proteins by Western Blot: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAc signaling has been implicated in a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] This document provides detailed protocols for the detection of O-GlcNAc modified proteins by Western blot, a fundamental technique for studying protein glycosylation.

Signaling Pathway and Experimental Workflow

The O-GlcNAc modification is a key cellular nutrient sensor, integrating metabolic pathways with signaling and transcriptional networks. The hexosamine biosynthetic pathway (HBP) utilizes glucose to produce UDP-GlcNAc, the donor substrate for OGT.[4] Thus, cellular O-GlcNAc levels fluctuate with nutrient availability.

References

Mapping the O-GlcNAc Landscape: Advanced Mass Spectrometry-Based Strategies for Site-Specific Analysis

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

O-GlcNAcylation, the dynamic addition of a single β-N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, is a critical post-translational modification (PTM) involved in a myriad of cellular processes.[1][2][3] Its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] Elucidating the specific sites of O-GlcNAcylation is paramount for understanding its regulatory roles and for the development of targeted therapeutics. Mass spectrometry (MS) has emerged as the definitive tool for O-GlcNAc site mapping, offering unparalleled sensitivity and specificity.[2][3] This document provides a detailed overview of current MS-based methods for O-GlcNAcylation site analysis, complete with experimental protocols and comparative data.

Due to the substoichiometric nature of O-GlcNAcylation and the labile nature of the O-glycosidic bond, specialized enrichment and fragmentation techniques are essential for successful site mapping.[2][4][5] This guide will delve into various strategies, from direct analysis of O-GlcNAcylated peptides to chemical and enzymatic tagging approaches, providing researchers with the necessary information to select and implement the most suitable method for their experimental needs.

I. Enrichment Strategies for O-GlcNAcylated Peptides

Given the low abundance of O-GlcNAcylated peptides in complex biological samples, an enrichment step is crucial prior to MS analysis.[1][2] Several strategies have been developed, each with its own advantages and limitations.

1. Lectin Weak Affinity Chromatography (LWAC): This method utilizes the affinity of lectins, such as wheat germ agglutinin (WGA), for the GlcNAc moiety.[1][6]

2. Antibody-Based Enrichment: Specific antibodies that recognize the O-GlcNAc modification can be used to immunoprecipitate O-GlcNAcylated proteins or peptides.[7][8][9]

3. Chemoenzymatic Labeling: This powerful approach involves the enzymatic transfer of a modified galactose sugar, typically containing an azide or alkyne group, to the O-GlcNAc moiety using a mutant β-1,4-galactosyltransferase (Gal-T1 Y289L).[10][11][12][13] The incorporated chemical handle can then be used for biotinylation via click chemistry, enabling highly specific enrichment using streptavidin beads.[10][11][12][13]

4. Metabolic Labeling: Cells can be cultured with azide- or alkyne-modified GlcNAc analogs, which are metabolically incorporated into proteins.[1] This allows for the subsequent enrichment of newly synthesized O-GlcNAcylated proteins.

A summary of common enrichment methods is provided in the table below.

| Enrichment Method | Principle | Advantages | Disadvantages |

| Lectin Affinity Chromatography (e.g., WGA) | Binding of lectin to the GlcNAc moiety.[1] | Commercially available, relatively simple protocol. | Can have lower specificity, binding to other glycans.[14] Weak affinity may require multiple enrichment rounds.[15] |

| Antibody-Based Enrichment | Specific antibodies recognize and bind the O-GlcNAc modification.[7][8][9] | High specificity. | Can be expensive, antibody performance can vary. |

| Chemoenzymatic Labeling with Click Chemistry | Enzymatic addition of a chemically tagged sugar, followed by biotinylation and streptavidin enrichment.[10][11][13] | High specificity and efficiency.[11] Enables quantitative analysis with isotopic tags.[16] | Requires specific enzymes and chemical reagents.[17] Multiple reaction steps.[11] |

| β-Elimination followed by Michael Addition (BEMAD) | Chemical conversion of the labile O-GlcNAc to a stable tag.[2][4][5] | Creates a stable modification for CID/HCD analysis. | Can have side reactions with other modifications like O-phosphate.[4][5] |

II. Mass Spectrometry Fragmentation Techniques for Site Localization

The choice of fragmentation method is critical for preserving the labile O-GlcNAc modification and accurately localizing it to a specific serine or threonine residue.

1. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): CID and HCD are the most common fragmentation methods. However, they typically cleave the weak glycosidic bond, leading to a neutral loss of the GlcNAc moiety and a dominant oxonium ion at m/z 204.09.[8][18][19] While this is a diagnostic marker for the presence of a HexNAc, it often results in insufficient peptide backbone fragmentation for confident site localization.[2][5]

2. Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation techniques that preserve labile modifications like O-GlcNAcylation.[2][6][20][21] They induce fragmentation of the peptide backbone, generating c- and z-type fragment ions, while leaving the O-GlcNAc group intact on the amino acid residue.[6][21] This makes ETD the gold standard for O-GlcNAc site mapping.[2][20][21]

3. Electron Transfer Higher-Energy Collisional Dissociation (EThcD): EThcD combines ETD with supplemental HCD activation.[1][4] This method enhances the fragmentation of precursor ions that do not fully dissociate upon electron transfer, leading to improved sequence coverage and more confident site localization.[1][4][22] HCD-triggered ETD (HCD-pd-ETD) is a common implementation where the detection of the oxonium ion in an HCD scan triggers a subsequent ETD scan on the same precursor.[20]

4. Ultraviolet Photodissociation (UVPD): UVPD is a newer fragmentation technique that uses high-energy UV photons to induce fragmentation.[4] It has been shown to generate a rich array of fragment ions, including those that retain the O-GlcNAc modification, enabling precise site mapping, even in serine/threonine-rich regions.[4]

A comparison of the different fragmentation techniques is presented below.

| Fragmentation Method | Principle | O-GlcNAc Preservation | Key Fragment Ions | Suitability for Site Mapping |

| CID/HCD | Collisional activation.[2][19] | Poor, labile bond breaks.[5][8] | b, y, and a dominant oxonium ion (m/z 204.09).[8] | Limited, due to preferential loss of the modification. |

| ETD/ECD | Electron transfer/capture.[2][21] | Excellent, preserves labile modifications.[6][20] | c, z ions with intact O-GlcNAc.[6] | Excellent, considered the gold standard.[2][20] |

| EThcD | ETD followed by HCD.[1][4] | Good, combines the benefits of ETD and HCD. | c, z, b, y ions. | Excellent, often provides superior sequence coverage.[22] |

| UVPD | Ultraviolet photon absorption.[4] | Good, produces a diverse range of fragment ions. | a, b, c, x, y, z ions with retained O-GlcNAc.[4] | Excellent, particularly for challenging peptides.[4] |

III. Experimental Protocols

Protocol 1: Chemoenzymatic Labeling and Enrichment of O-GlcNAcylated Peptides

This protocol describes the labeling of O-GlcNAcylated peptides with an azide-modified galactose, followed by click chemistry-mediated biotinylation and enrichment.[10][11][13]

Materials:

-

Protein digest (e.g., tryptic digest of cell lysate)

-

Recombinant Gal-T1(Y289L) enzyme

-

UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

-

Biotin-alkyne reagent (e.g., DBCO-PEG4-Biotin)

-

Streptavidin magnetic beads

-

Standard buffers and reagents for protein chemistry

Procedure:

-

Enzymatic Labeling:

-

To the peptide mixture, add Gal-T1(Y289L) and UDP-GalNAz.

-

Incubate at 4°C overnight to allow for the enzymatic transfer of the azide-modified galactose to O-GlcNAc sites.

-

-

Click Chemistry Biotinylation:

-

Add the biotin-alkyne reagent to the labeled peptide mixture.

-

Incubate at room temperature for 1-2 hours to allow for the copper-free click reaction between the azide and alkyne groups.

-

-

Streptavidin Enrichment:

-

Add streptavidin magnetic beads to the biotinylated peptide mixture.

-

Incubate with gentle rotation to allow for the capture of biotinylated peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

-

Elution:

-

Elute the enriched O-GlcNAcylated peptides from the beads using an appropriate elution buffer (e.g., containing a cleavable linker or by changing pH).

-

-

Sample Preparation for MS:

-

Desalt the eluted peptides using a C18 StageTip or equivalent.

-

Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

-

Protocol 2: O-GlcNAc Site Mapping using HCD-Product-Dependent-EThcD (HCD-pd-EThcD)

This protocol outlines the mass spectrometry data acquisition method for identifying O-GlcNAc sites on enriched peptides.[20][22]

Instrumentation:

-

High-resolution mass spectrometer capable of HCD and ETD fragmentation (e.g., Orbitrap Fusion Lumos).

-

Nano-liquid chromatography system.

Data Acquisition Method:

-

Full MS Scan (MS1):

-

Acquire a high-resolution full MS scan to detect precursor ions.

-

-

HCD Scan (MS2):

-

Select the most intense precursor ions for HCD fragmentation.

-

Acquire the HCD spectrum.

-

-

Real-time Decision Making:

-

The instrument software monitors the HCD spectra in real-time for the presence of the O-GlcNAc oxonium ion (m/z 204.0867) and its fragments (e.g., m/z 138.0550, 168.0655).[1]

-

-

Triggered EThcD Scan (MS2):

-

If the diagnostic oxonium ions are detected above a certain intensity threshold in the HCD scan, the instrument triggers a subsequent EThcD scan on the same precursor ion.

-

Acquire the EThcD spectrum.

-

-

Data Analysis:

-

Search the acquired data against a protein database using a search engine that can handle both HCD and ETD fragmentation data (e.g., Byonic, Sequest HT).

-

Specify O-GlcNAcylation as a variable modification on serine and threonine residues.

-

Manually validate the identified O-GlcNAcylated peptides and their site localization.

-

IV. Data Presentation

The following table summarizes a representative comparison of different enrichment and fragmentation strategies for O-GlcNAc site identification from a complex cell lysate.

| Enrichment Method | Fragmentation Method | Number of O-GlcNAc Peptides Identified | Number of O-GlcNAc Sites Identified | Reference |

| Antibody | EThcD | ~70 | ~70 | [22] |

| Antibody | HCD-pd-EThcD | >650 | >400 | [22] |

| Lectin (AANL6) | HCD-pd-EThcD | ~86 proteins | - | [22] |

| OGA Mutant | HCD-pd-EThcD | ~140 proteins | - | [22] |

| Chemoenzymatic + HCD/ETD | HCD/ETD | - | 83 | [7][8][9] |

Note: The numbers presented are approximate and can vary significantly depending on the sample type, instrument sensitivity, and data analysis workflow.

V. Visualizations

Caption: General workflow for O-GlcNAcylation site mapping using mass spectrometry.

Caption: Chemoenzymatic labeling and enrichment workflow for O-GlcNAcylated peptides.

Caption: Logical workflow for HCD-product-dependent-EThcD data acquisition.

VI. Conclusion

The methodologies for O-GlcNAcylation site mapping by mass spectrometry have significantly advanced, providing researchers with a powerful toolkit to investigate the roles of this critical PTM. The combination of highly specific enrichment strategies, such as chemoenzymatic labeling, with advanced fragmentation techniques like ETD, EThcD, and UVPD, has enabled the identification of thousands of O-GlcNAc sites. The choice of the optimal workflow depends on the specific research question, sample complexity, and available instrumentation. The protocols and comparative data presented in this guide aim to assist researchers in navigating these choices and successfully mapping the O-GlcNAc proteome.

References

- 1. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Combining high-energy C-trap dissociation and electron transfer dissociation for protein O-GlcNAc modification site assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combining High-energy C-trap Dissociation and Electron Transfer Dissociation for Protein O-GlcNAc Modification Site Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]